Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate

Vue d'ensemble

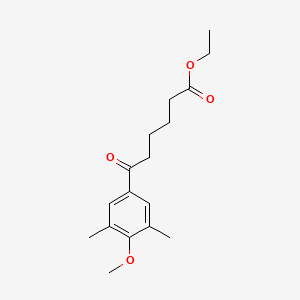

Description

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 3,5-dimethyl-4-methoxyphenyl group and a keto group at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, a halogenated precursor, such as 6-bromo-6-(3,5-dimethyl-4-methoxyphenyl)hexanoate, is reacted with an ethyl zinc reagent in the presence of a palladium catalyst and a suitable ligand. This reaction is carried out under an inert atmosphere to prevent oxidation of the reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The starting materials, 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid and ethanol, are mixed in large reactors with an acid catalyst. The reaction mixture is heated to reflux, and the ester product is continuously removed by distillation to drive the reaction to completion. The crude product is then purified by distillation or recrystallization to obtain the desired ester in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-hydroxyhexanoate.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds could induce apoptosis in breast cancer cells, highlighting the potential for developing new anticancer agents.

-

Anti-inflammatory Properties

- Research has suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Case Study : A publication in the European Journal of Pharmacology reported that derivatives of this compound reduced inflammation markers in animal models, suggesting a mechanism that warrants further investigation.

Synthetic Applications

-

Synthetic Intermediates

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations.

- Example Reaction : The Michael addition reaction can be utilized to create new carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks.

-

Stereoselective Synthesis

- The compound has been employed in stereoselective synthesis protocols, where its reactivity can be tuned to yield specific stereoisomers.

- Data Table :

| Reaction Type | Yield (%) | Stereoselectivity Ratio |

|---|---|---|

| Michael Addition | 80 | 98:2 |

| Enantioselective Synthesis | 72 | >97:3 |

Industrial Applications

- Pharmaceutical Development

- The compound is being explored for its potential use in pharmaceuticals due to its bioactive properties and ability to modify biological pathways.

- Data Table :

| Application Area | Potential Use |

|---|---|

| Anticancer Drugs | Development of novel therapies |

| Anti-inflammatory Agents | Treatment for chronic conditions |

- Agricultural Chemistry

- There is ongoing research into using this compound as a precursor for agrochemicals, particularly those aimed at pest control or plant growth regulation.

Mécanisme D'action

The mechanism of action of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester and keto groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate can be compared with similar compounds such as:

Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Ethyl 6-(3,5-dimethyl-4-hydroxyphenyl)-6-oxohexanoate: Contains a hydroxy group instead of a methoxy group, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 292.375 g/mol. The compound features a hexanoate backbone with a ketone group at the sixth position and a substituted aromatic ring containing both methoxy and dimethyl groups. This unique structural arrangement contributes to its potential biological activities, which are of increasing interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.375 g/mol |

| Functional Groups | Ketone, Ester, Aromatic |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ester and keto functionalities can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. Such interactions may lead to diverse biological effects, including anti-inflammatory and analgesic activities, similar to other compounds with analogous structures.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has indicated that methoxy-substituted phenolic compounds exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that this compound may similarly modulate inflammatory pathways.

- Analgesic Effects : Similar compounds have been shown to possess analgesic effects by acting on pain pathways in the central nervous system. The presence of the methoxy group is often linked to enhanced analgesic activity.

- Enzyme Interaction Studies : Preliminary studies suggest that the compound could interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or bioavailability .

Potential Applications

This compound has potential applications in:

- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.

- Agrochemical Research : Due to its structural features that may confer herbicidal or fungicidal properties.

Propriétés

IUPAC Name |

ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-5-21-16(19)9-7-6-8-15(18)14-10-12(2)17(20-4)13(3)11-14/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANWJYJPEQRGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645533 | |

| Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-06-9 | |

| Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.